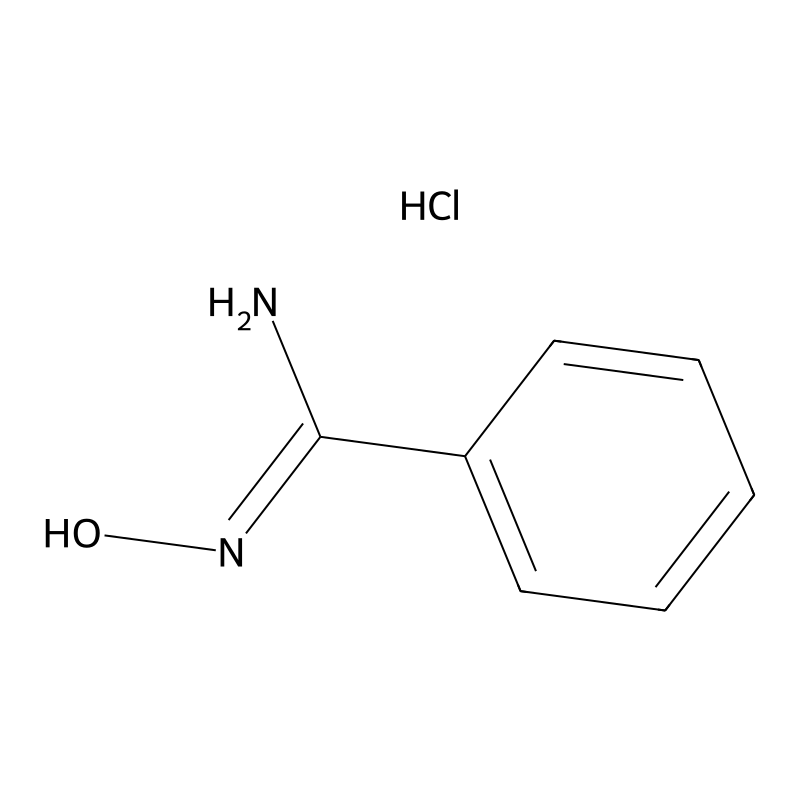

N'-Hydroxybenzenecarboximidamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthetic Chemistry

Application Summary: “N’-Hydroxybenzenecarboximidamide hydrochloride” is used in synthetic chemistry, particularly in the synthesis of N-heterocyclic compounds . Due to the presence of two nitrogen atoms in the amidine structure, this molecule can be considered as a dual nucleophile in the synthesis of various heterocycles .

Methods of Application: Amidines, in particular, N-arylamidines, are used as versatile precursors in transition metal-catalyzed, and metal-free reactions for the construction of N-heterocyclic compounds . They can easily react with alkynes, aldehydes, ketones, α, β-unsaturated compounds, propargyl alcohols, propargyl aldehydes, propargyl amines, or diazo compounds .

Results or Outcomes: The application of amidines has led to significant advances in the synthesis of various heterocycles. This has been particularly successful in recent years with the direct C–H bond activation of amidines, for instance, ortho-C(sp2)-H bond of N-phenyl ring in the reaction with diverse organic molecules .

N'-Hydroxybenzenecarboximidamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 172.61 g/mol. It is characterized by its hydroxy and carboximidamide functional groups, which contribute to its reactivity and biological activity. The compound typically appears as a white to off-white crystalline solid and is soluble in water and various organic solvents. Its structure can be represented by the following InChI key: InChI=1S/C7H8N2O/c8-7(10)6(11)5-3-1-2-4(9)5/h1-4,10H,(H2,8,9) .

- Oxidation: This compound can be oxidized to form oximes or nitriles, depending on the reagents used. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: Reduction reactions can convert N'-hydroxybenzenecarboximidamide hydrochloride into amines or other reduced forms, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups. Reagents like Grignard reagents or organolithium compounds are typically employed for these substitution reactions .

N'-Hydroxybenzenecarboximidamide hydrochloride exhibits notable biological activity, particularly in biochemical assays and molecular biology applications. It has been shown to interact with various enzymes and proteins, potentially inhibiting their activity and leading to alterations in cellular processes. This compound may play a role in metabolic pathways that involve oxidative stress and cellular signaling .

The synthesis of N'-hydroxybenzenecarboximidamide hydrochloride can be achieved through several methods:

- Laboratory Synthesis: The most common method involves reacting 2-hydroxybenzenecarboximidamide with hydrochloric acid. This reaction typically takes place under controlled conditions to ensure the formation of the hydrochloride salt.

- Industrial Production: In an industrial setting, the synthesis is scaled up using large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully adjusted to accommodate larger quantities while maintaining efficiency .

N'-Hydroxybenzenecarboximidamide hydrochloride has a variety of applications across different fields:

- Chemical Research: It serves as an intermediate in the synthesis of various organic compounds.

- Biochemical Assays: The compound is utilized as a reagent in molecular biology experiments due to its ability to interact with biological targets.

- Industrial Use: It is involved in the production of specialty chemicals and serves as a precursor for other industrially relevant compounds .

Studies on N'-hydroxybenzenecarboximidamide hydrochloride have revealed its potential interactions with specific enzymes and proteins, which may lead to changes in metabolic pathways. The exact molecular targets depend on the context of its application, but it is known for its ability to inhibit certain enzymatic activities, thus influencing cellular functions .

N'-Hydroxybenzenecarboximidamide hydrochloride shares structural similarities with several related compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| N'-Hydroxybenzenecarboximidamide | 136.15 g/mol | Lacks chlorine; used in similar applications | |

| 2-Hydroxybenzamidine | 136.15 g/mol | Amino derivative; involved in similar reactions | |

| Benzamidooxime | 136.15 g/mol | Related oxime structure; used in organic synthesis |

These compounds highlight the uniqueness of N'-hydroxybenzenecarboximidamide hydrochloride due to its specific functional groups and reactivity patterns that distinguish it from other similar substances .

N'-Hydroxybenzenecarboximidamide hydrochloride, designated by the Chemical Abstracts Service number 99277-23-3, exists as the protonated salt form of the parent compound benzamidoxime. The compound possesses the molecular formula C7H9ClN2O with a molecular weight of 172.61 grams per mole, representing an increase of 36.46 atomic mass units compared to the free base form. This difference corresponds precisely to the addition of one hydrochloric acid molecule, confirming the stoichiometric relationship between the components.

The International Union of Pure and Applied Chemistry systematic name for this compound is N'-hydroxybenzenecarboximidamide;hydrochloride, which accurately reflects its structural composition. Alternative nomenclature includes benzamidoxime hydrochloride, N'-hydroxybenzimidamide hydrochloride, and phenylhydroxamidine hydrochloride, each emphasizing different aspects of the molecular structure. The compound belongs to the broader classification of amidoxime salts, which are characterized by the presence of both amino and hydroxylamine functional groups attached to the same carbon atom.

The parent compound benzamidoxime, with Chemical Abstracts Service number 613-92-3, exhibits the molecular formula C7H8N2O and a molecular weight of 136.15 grams per mole. The structural relationship between these compounds demonstrates the fundamental amidoxime framework, where the benzene ring is directly attached to the characteristic amidoxime functional group. The International Union of Pure and Applied Chemistry name for the parent compound is N'-hydroxybenzenecarboximidamide, while common synonyms include benzamide oxime, N'-hydroxybenzimidamide, and benzohydroxamamide.

Table 1: Comparative Molecular Properties

| Property | Benzamidoxime | N'-Hydroxybenzenecarboximidamide Hydrochloride |

|---|---|---|

| Chemical Abstracts Service Number | 613-92-3 | 99277-23-3 |

| Molecular Formula | C7H8N2O | C7H9ClN2O |

| Molecular Weight (g/mol) | 136.15 | 172.61 |

| International Union of Pure and Applied Chemistry Name | N'-hydroxybenzenecarboximidamide | N'-hydroxybenzenecarboximidamide;hydrochloride |

The structural classification of these compounds places them within the amidoxime family, which represents a unique class of organic molecules characterized by the RC(=NOH)NH2 functional group. The presence of both nucleophilic amino nitrogen and electrophilic hydroxylamine oxygen atoms creates a versatile coordination environment that enables diverse chemical reactivity patterns. The benzene ring substituent provides additional stabilization through resonance effects and influences the electronic properties of the amidoxime group.

Physical characterization data indicate that N'-hydroxybenzenecarboximidamide hydrochloride typically appears as a white to pale cream colored powder with a melting point range of 70.0-79.0°C. The compound demonstrates good solubility in polar solvents, consistent with its ionic character resulting from the hydrochloride salt formation. The simplified molecular-input line-entry system representation C1=CC=C(C=C1)/C(=N/O)/N.Cl accurately depicts the molecular connectivity and stereochemistry.

Historical Context and Discovery

The historical development of amidoxime chemistry can be traced to pioneering work conducted in the late nineteenth century, establishing the foundation for understanding these structurally unique compounds. The first amidoxime compound, formamidoxime, was synthesized in 1873 by Lossen and Schifferdecker through their investigations into the reaction between hydrogen cyanide and hydroxylamine. However, these early researchers did not immediately recognize the structural identity of their product, initially referring to the simplest amidoxime (where R = H) as "isuretin".

The critical breakthrough in amidoxime structural elucidation came through the systematic investigations of Ferdinand Tiemann at the University of Berlin, who first coined the term "amidoxime" and definitively established the structure of this compound class in 1884. Tiemann's work was particularly significant as he prepared two related compounds: mandelamidoxime from the addition reaction of hydroxylamine to benzaldehyde, and benzamidoxime from the reaction of hydroxylamine with benzonitrile. His structural proof relied on demonstrating the simultaneous presence of both amino (NH2) and oxime (NOH) functional groups within the same molecule.

Tiemann's structural confirmation employed several key chemical reactions that provided definitive evidence for the proposed amidoxime structure. He demonstrated that benzamidoxime forms salts with both metals and mineral acids, confirming the presence of basic nitrogen centers. The identification of the isonitroso group was accomplished through its acidic character and its distinctive reaction with nitrous acid, which produces nitrous oxide. When benzamidoxime was treated with nitrous acid under controlled conditions, the compound underwent transformation to benzamide with concurrent evolution of nitrous oxide, providing direct evidence for the hydroxylamine nitrogen functionality.

Further structural verification came through alkylation studies conducted by Tiemann and his collaborators. When the sodium salt of benzamidoxime was treated with methyl iodide, the resulting methylated product exhibited different reactivity patterns with nitrous acid. Specifically, the O-methylated benzamidoxime derivative released nitrogen gas rather than nitrous oxide when exposed to nitrous acid, definitively proving the presence of the amino group and confirming the overall structural assignment.

Table 2: Historical Milestones in Amidoxime Research

| Year | Discovery | Researchers | Significance |

|---|---|---|---|

| 1873 | First amidoxime synthesis | Lossen and Schifferdecker | Initial preparation of formamidoxime |

| 1884 | Structure elucidation | Ferdinand Tiemann | Established amidoxime structure and nomenclature |

| 1983 | Benzamidine oxidation | Clement et al. | Demonstrated biotransformation to benzamidoxime |

| 1988 | N-reduction pathway | Clement et al. | Identified enzymatic reduction of benzamidoxime |

| 2006 | Enzyme isolation | Clement et al. | Characterized mitochondrial amidoxime-reducing component |

The recognition of tautomerism in amidoxime compounds emerged from Tiemann's detailed investigations, where he identified that these molecules could exist in two distinct forms. The predominant tautomer features the structure RC(NH2)=NOH, while the minor form exhibits the arrangement RC(NH)=NHOH. This tautomeric behavior has significant implications for the chemical reactivity and coordination properties of amidoxime compounds.

The twentieth century witnessed renewed interest in benzamidoxime and related compounds, particularly in the context of pharmaceutical applications and enzyme studies. Research conducted by Bernd Clement and his collaborators beginning in the 1980s revealed the metabolic significance of benzamidoxime as both a substrate and product of enzymatic transformations. Their work demonstrated that benzamidine could be oxidized to benzamidoxime through cytochrome P450 monooxygenase activity, while the reverse reduction reaction was catalyzed by the subsequently discovered mitochondrial amidoxime-reducing component enzyme.

Significance in Coordination Chemistry and Organic Synthesis

The significance of N'-hydroxybenzenecarboximidamide hydrochloride in coordination chemistry stems from the unique electronic and steric properties of the amidoxime functional group, which enables diverse binding modes with metal centers. Research has demonstrated that amidoxime ligands can coordinate to metal ions through multiple distinct pathways, with at least eight different coordination modes identified in crystallographic studies of metal-amidoxime complexes. The neutral amidoxime group typically coordinates through either the amino nitrogen or the oxime oxygen, while deprotonated forms can engage in more complex bridging arrangements.

Investigations into uranyl-amidoxime coordination chemistry have revealed particularly sophisticated binding behavior. The neutral amidoxime ligand demonstrates preferential coordination through a tautomeric 1.10 mode, where the ligand adopts a specific electronic configuration that optimizes orbital overlap with the metal center. Density functional theory calculations have confirmed that this coordination mode represents the thermodynamically most stable arrangement, with an energetic preference of approximately 18 kilocalories per mole compared to alternative binding configurations.

The technological implications of amidoxime coordination chemistry extend to practical applications in uranium extraction from seawater. The selective binding affinity of amidoxime groups for uranyl ions has led to the development of specialized sorbent materials incorporating amidoxime functional groups as side chains. These materials demonstrate remarkable selectivity for uranium recovery, with the fundamental coordination chemistry studies providing critical insights into the molecular-level interactions responsible for this selectivity.

Synthetic applications of benzamidoxime derivatives have demonstrated their utility as versatile intermediates in pharmaceutical development. The compound has played a crucial role in prodrug strategies, where the amidoxime functionality serves as a bioreversible protecting group for amidine-containing pharmaceuticals. This approach has been successfully implemented in the development of anticoagulant medications, where benzamidoxime derivatives exhibit significantly improved oral bioavailability compared to their parent amidine compounds.

Table 3: Coordination Modes in Metal-Amidoxime Complexes

| Coordination Mode | Description | Electronic Configuration | Stability |

|---|---|---|---|

| 1.10 (η¹) | Monodentate through oxime oxygen | Neutral tautomer | Most stable |

| 1.01 (η¹) | Monodentate through amino nitrogen | Neutral form | Moderate stability |

| 1.11 (η²) | Bidentate chelating | Deprotonated ligand | High stability |

| μ₂-bridging | Bridging two metal centers | Various protonation states | Variable |

The versatility of benzamidoxime in organic synthesis extends to its role as a building block for heterocyclic compound construction. N-arylamidines, derived from benzamidoxime precursors, serve as valuable starting materials for transition metal-catalyzed reactions leading to diverse N-heterocyclic architectures. Recent advances in direct carbon-hydrogen bond activation chemistry have particularly benefited from the unique reactivity patterns exhibited by amidine functional groups derived from benzamidoxime intermediates.

Mechanistic studies of amidoxime reactivity have revealed the importance of electronic structure considerations in determining reaction outcomes. Spectroscopic investigations using X-ray absorption and electronic absorption techniques have provided detailed insights into the molecular orbital interactions that govern amidoxime coordination behavior. These studies have identified potential π-bonding interactions between the highest occupied molecular orbital of reduced metal centers and the lowest unoccupied molecular orbital of benzamidoxime substrates, facilitating two-electron transfer processes that activate oxygen-nitrogen bonds for subsequent chemical transformations.

The development of efficient synthetic methodologies for preparing N-substituted amidoxime derivatives has further enhanced the utility of these compounds in organic synthesis. One-pot synthetic approaches utilizing triphenylphosphine-iodine combinations have enabled direct access to diverse amidoxime structures from readily available carboxylic acid precursors. These methodologies avoid the need for intermediate isolation and purification steps, significantly improving the overall efficiency of amidoxime synthesis for research and commercial applications.

Catalytic applications of benzamidoxime have emerged as an important area of investigation, particularly in the context of stereoselective carbon-carbon bond formation reactions. The compound has demonstrated effectiveness as a catalyst for crotylation reactions of aldehydes using organotrifluoroborate reagents, leading to the synthesis of homoallylic alcohols with excellent diastereoselectivity. Ultraviolet spectroscopic studies have confirmed direct interactions between benzamidoxime and organotrifluoroborate species during the reaction course, supporting a mechanism involving Lewis acid-base complex formation.

Classical Synthetic Routes

3.1.1 Hydroxylamine-Based Synthesis from Nitriles

Benzonitrile undergoes nucleophilic addition by free hydroxylamine generated in situ from hydroxylamine hydrochloride and a base. Representative procedures are summarised in Table 1.

| Entry | Hydroxylamine source (equiv.) | Base (equiv.) | Additive | Solvent / volume | Temperature-time profile | Isolated yield % | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Hydroxylamine hydrochloride 1.1 | Sodium hydroxide ≈3.0 | Benzyltriethylammonium chloride 5 mol % | Water 180 mL | 10 °C addition, 40 °C 6 h | 80.2 | [1] |

| 2 | Hydroxylamine hydrochloride 1.2 | Potassium carbonate 1.5 | Polyethylene glycol 2000 5 mol % | Water 400 mL | 50 °C 4 h | 86.2 | [1] |

| 3 | Hydroxylamine hydrochloride 4.0 | Sodium carbonate 2.0 | – | Ethanol 9 mL + Water 6 mL | Reflux 3 h | 99 (laboratory scale) | [2] |

| 4 | Hydroxylamine aqueous solution 2.0 | Triethylamine 2.0 | 1-Butyl-3-methyl-imidazolium chloride (ionic liquid) | Ethanol | 60 °C 1 h | 90; amide by-product < 1% | [3] |

Mechanistically, deprotonated hydroxylamine attacks the electrophilic carbon of the nitrile, forming an imidate anion that tautomerises to the amidoxime. Aromatic substrates react faster than aliphatic ones, and excess base suppresses undesired amide formation by maintaining the nucleophile in its anionic form [4].

3.1.2 Reaction Parameters and Optimisation

Key variables influence both rate and selectivity:

- Base strength and stoichiometry. Sodium hydroxide accelerates conversion but promotes emulsions; milder carbonates afford cleaner filtrates at only marginally lower rates [1] [4].

- Solvent polarity. Protic solvents (ethanol–water) enhance hydroxylamine solubility; anhydrous media slow the reaction. Ionic liquids shorten reaction time by stabilising the transition state and suppressing amide side-products [3].

- Phase-transfer catalysis. Quaternary ammonium salts transport hydroxylamine into the organic phase, raising isolated yield by 5–10% [1].

- Temperature. Maintaining 40–60 °C avoids loss of hydroxylamine while ensuring acceptable kinetics; above 80 °C oxidative by-products appear [4].

Alternative Synthetic Approaches

3.2.1 From Oximinoethers and Hydroximic Acids

Activated imidoyl derivatives generated from carboxylic acids or secondary amides provide a two-step entry to the target amidoxime (Scheme 1).

- Phosphorus pentachloride dehydration converts benzamide into benzoylimidoyl chloride.

- Hydroxylamine addition at 0–25 °C affords N′-hydroxybenzenecarboximidamide in 70–80% yield with minimal inorganic salts [5].

A variant uses triphenylphosphine–iodine to transform benzoic acid directly into the imidate, followed by hydroxylamine trapping; diverse substrates react within two hours at ambient temperature, delivering 65–90% yields under neutral conditions [6].

3.2.2 From Nitric Oxides and Related Compounds

Under strongly acidic photolysis or enzymatic reduction, nitroso and nitramine intermediates rearrange to amidoximes:

- Photolytic cleavage of N-nitrosodimethylamine in 0.05 mol L⁻¹ hydrochloric acid generates benzamidoxime as an observable intermediate before further hydrolysis [7].

- Human cytochrome P450 2S1 catalyses stepwise reduction of aromatic nitroso species to the corresponding N-hydroxylamines and on to amidines; quenching the reaction after the second electron transfer allows isolation of amidoximes in moderate yield (40–55%) [8].

Although less practical for scale-up, these pathways illustrate the versatility of redox-mediated amidoxime formation.

Purification and Characterisation Techniques

3.3.1 Recrystallisation Methods

Crude reaction slurries are acidified to pH 6–7, chilled to 5 °C, and filtered. Two solvent systems are routinely employed (Table 2).

| Solvent system | Solid-to-solvent ratio | Crystallisation temperature | Typical recovery % | Purity by high performance liquid chromatography % | Reference |

|---|---|---|---|---|---|

| Absolute ethanol | 1 g : 10 mL | 0 °C | 92 | 99.6 | [9] |

| Ethanol–water (5 : 1) | 1 g : 12 mL | 0–5 °C | 94 | 99.3 | [1] |

Activated charcoal treatment before cooling removes coloured trace impurities without perceptible loss of product.

3.3.2 Analytical Quality Control Parameters

Key specification limits adopted in industrial batches are compiled in Table 3.

| Parameter | Acceptance criterion | Method | Reference |

|---|---|---|---|

| Appearance | White to almost white crystalline powder | Visual inspection | [10] |

| Melting point | 77 ± 2 °C | Capillary melting apparatus | [10] [11] |

| Proton nuclear magnetic resonance | δ 9.59 (s, 1 H, hydroxy), 7.73–7.58 (m, 2 H), 7.41–7.22 (m, 3 H), 5.75 (s, 2 H) | 400 MHz, dimethyl sulfoxide-d₆ | [2] [12] |

| Carbon nuclear magnetic resonance | δ 151.3, 133.8, 129.3, 128.5, 125.8 ppm | 100 MHz, dimethyl sulfoxide-d₆ | [12] |

| Infrared absorption | C═N stretch 1640 cm⁻¹; N–O stretch 930 cm⁻¹ | Potassium bromide disc | [13] [14] |

| High performance liquid chromatography purity | ≥ 98.0% area normalisation | Reversed-phase C₁₈, 254 nm | [1] [15] |

| Water content | ≤ 1.0% w/w | Karl Fischer titration | [15] |